

Spectroscopic Profile of H-D-Ser-OMe.HCl: A Technical Guide

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Compound of Interest

Compound Name: *H-D-Ser-OMe.HCl*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-D-Serine methyl ester hydrochloride (**H-D-Ser-OMe.HCl**), a key chiral building block used in peptide synthesis and drug development. The incorporation of D-amino acids like **H-D-Ser-OMe.HCl** into peptide sequences can confer unique biological activities, enhance stability against enzymatic degradation, and improve pharmacological properties. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this important molecule.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **H-D-Ser-OMe.HCl**. It is important to note that the NMR and IR spectra of enantiomers are identical, with the exception of their interaction with plane-polarized light (optical rotation). Therefore, where data for the D-enantiomer was not explicitly available, data for the L-enantiomer (H-L-Ser-OMe.HCl) is provided as a direct equivalent for spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data for **H-D-Ser-OMe.HCl**

Chemical Shift (δ) ppm	Multiplicity	Assignment
4.32-4.28	m	CH
4.12	dd	CHaHbOH
4.02	dd	CHaHbOH
3.88	s	CH ₃
Solvent: D ₂ O, 300 MHz[1]		

Table 2: ¹³C NMR Spectroscopic Data for H-L-Ser-OMe.HCl*

Chemical Shift (δ) ppm	Assignment
Data not available	C=O
Data not available	CH
Data not available	CH ₂ OH
Data not available	OCH ₃

Note: Specific chemical shift values for the ¹³C NMR of **H-D-Ser-OMe.HCl** or its L-enantiomer could not be definitively located in the searched literature. Researchers should perform this analysis to confirm the carbon skeleton.

Table 3: IR Spectroscopic Data for **H-D-Ser-OMe.HCl**

Wavenumber (cm ⁻¹)	Assignment
3361	O-H, N-H stretching
2921	C-H stretching (aliphatic)
2660-2488	N-H stretching (ammonium)
1747	C=O stretching (ester)
1592	N-H bending (amine)
1471-1343	C-H bending
1258	C-O stretching (ester)
1094, 1038	C-O stretching (alcohol)
Source: KBr pellet[1]	

Table 4: Mass Spectrometry Data for **H-D-Ser-OMe.HCl**

m/z	Assignment
Data not available	

Note: Despite extensive searches, specific mass spectrometry data (e.g., molecular ion peak and fragmentation pattern) for **H-D-Ser-OMe.HCl** could not be located in the available literature. This analysis is crucial for confirming the molecular weight and structure.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of **H-D-Ser-OMe.HCl**.

Instrumentation: A 300 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **H-D-Ser-OMe.HCl**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Solvent: D₂O.
- Temperature: 298 K.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Referencing: The residual solvent peak is used as an internal standard (for D₂O, typically around 4.79 ppm).

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ¹³C experiment.
- Solvent: D₂O.
- Temperature: 298 K.
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.

- Referencing: The residual solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **H-D-Ser-OMe.HCl**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **H-D-Ser-OMe.HCl** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

FTIR Acquisition Parameters:

- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the fragmentation pattern of **H-D-Ser-OMe.HCl**.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

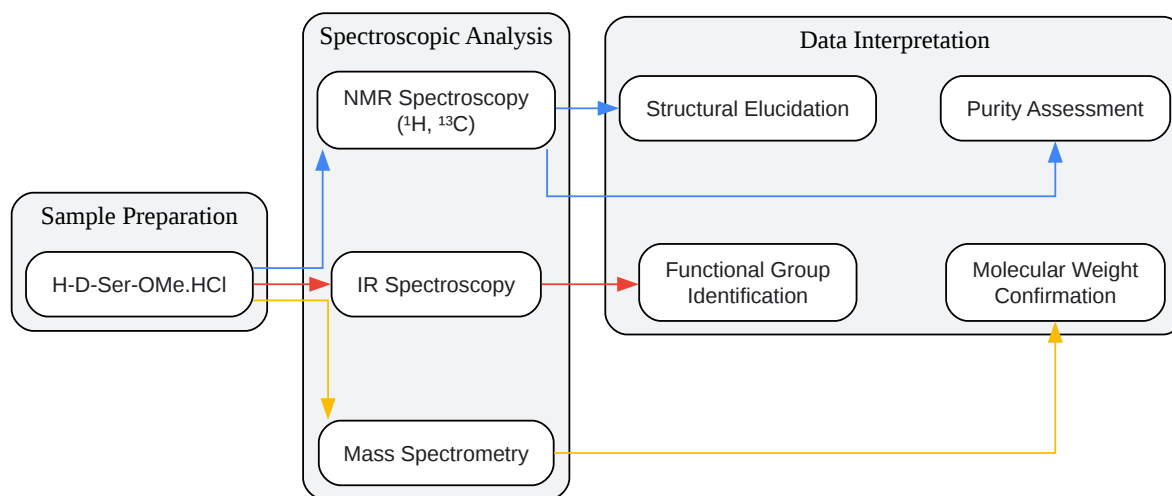
- Prepare a dilute solution of **H-D-Ser-OMe.HCl** (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote ionization.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive ion mode is expected to be most effective, targeting the protonated molecular ion $[M+H]^+$.
- Capillary Voltage: Typically 3-5 kV.
- Drying Gas Flow and Temperature: Optimized to ensure desolvation without thermal degradation of the analyte.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Fragmentation (MS/MS): If desired, the protonated molecular ion can be selected and subjected to collision-induced dissociation (CID) to obtain a fragmentation pattern for structural confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **H-D-Ser-OMe.HCl**.



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Caption: General workflow for the spectroscopic analysis of **H-D-Ser-OMe.HCl**.

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References

- 1. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
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